(2S)-2-azido-3-phenylpropanoic acid

Chiral Synthesis Stereochemistry Enantiomeric Purity

Researchers requiring a stereochemically defined, non-canonical amino acid for click chemistry face supply chain risks from racemic or incorrectly substituted analogs. (2S)-2-azido-3-phenylpropanoic acid provides an exact solution. - Definitive (S)-configuration confirmed by [α]D²⁵ = -44 ± 2° (EtOH), enabling incoming QC verification. - Unique α-azido handle offers steric advantages over p-azido-L-phenylalanine for efficient CuAAC/SPAAC conjugation. - Monoclinic C2 crystal form ensures predictable solid-state handling.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B8084750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-azido-3-phenylpropanoic acid
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-]
InChIInChI=1S/C9H9N3O2/c10-12-11-8(9(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)/t8-/m0/s1
InChIKeyDIFYSVZHVRAXAV-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-azido-3-phenylpropanoic acid Overview


(2S)-2-azido-3-phenylpropanoic acid (also known as N3-L-Phe-OH, L-azidophenylalanine, or (S)-α-azidobenzenepropanoic acid) is a non-canonical, L-configured amino acid derivative characterized by an azido (-N₃) group substituted at the α-carbon of the phenylalanine backbone [1]. With a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.187 g/mol, it is a chiral building block widely utilized as a bioorthogonal click-chemistry handle in peptide synthesis, protein engineering, and chemical biology [2]. Its primary value proposition in procurement lies in its defined (2S) stereochemistry, which dictates its biological compatibility and reactivity profile in asymmetric environments, distinguishing it from racemic mixtures or its (2R) enantiomer [3].

(2S)-2-azido-3-phenylpropanoic acid: Irreplaceable by Generics


The selection of (2S)-2-azido-3-phenylpropanoic acid over closely related azido-phenylalanine compounds is driven by critical, non-interchangeable structural and stereochemical features. Generic substitution fails due to the compound's unique combination of an α-azido group and an unmodified aromatic ring, creating a distinct reactivity and steric profile compared to the more common p-azido-L-phenylalanine (4-azido-L-phenylalanine) [1]. Furthermore, the chiral center at the α-carbon mandates the use of the enantiomerically pure (2S)-form for any application requiring stereospecific interactions, such as in asymmetric synthesis or biological recognition, where the (2R)-enantiomer or a racemate would produce different, often undesirable, outcomes . The following quantitative evidence details these key performance and structural differentiators that define procurement decisions.

(2S)-2-azido-3-phenylpropanoic acid: Comparative Evidence


Chiral Identity and Optical Rotation

The (2S)-enantiomer of 2-azido-3-phenylpropanoic acid exhibits a specific optical rotation that is opposite in sign and comparable in magnitude to its (2R)-counterpart. The free acid (2S)-form has a reported specific optical rotation of [α]D²⁵ = -44 ± 2° (c = 1% in ethanol) . In contrast, the (2R)-enantiomer is characterized by a positive rotation, with the dicyclohexylammonium (DCHA) salt of the (R)-form showing [α]D²⁰ = +44.3° (c = 1, MeOH) . This clear, quantifiable difference in optical activity serves as a primary differentiator for confirming enantiomeric identity and purity, which is essential for applications where stereochemistry dictates biological activity or material properties.

Chiral Synthesis Stereochemistry Enantiomeric Purity

α-Azido vs. p-Azido Substitution

(2S)-2-azido-3-phenylpropanoic acid is structurally distinct from the more widely used p-azido-L-phenylalanine (4-azido-L-phenylalanine) in the position of its reactive azide group. The target compound features an α-azido group directly attached to the chiral α-carbon, whereas p-azido-L-phenylalanine has the azido group on the para-position of the aromatic ring . This fundamental structural difference leads to divergent steric and electronic environments for the azide moiety. While direct comparative kinetic data for click reactions (e.g., CuAAC or SPAAC) between these two specific compounds is not widely published, class-level inference from azide reactivity indicates that an aliphatic α-azide will exhibit different reaction rates and steric constraints compared to an aryl azide [1]. Specifically, α-azido acids can be more susceptible to base-induced epimerization or elimination, a critical factor for peptide synthesis protocols [2].

Bioorthogonal Chemistry Click Chemistry Peptide Engineering

Crystal Structure and Solid-State Morphology

The single-crystal X-ray structure of (2S)-2-azido-3-phenylpropanoic acid has been determined, revealing a monoclinic crystal system with space group C2 and unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. This level of structural characterization provides a definitive fingerprint for the compound. In contrast, the more commonly procured p-azido-L-phenylalanine has been reported to crystallize in a different space group (P2₁) with distinct unit cell dimensions (e.g., a = 5.914 Å, b = 6.752 Å, c = 12.471 Å, β = 92.26°) [2]. The quantifiable differences in these crystallographic parameters confirm that the two compounds pack differently in the solid state, which can have implications for their long-term storage stability, formulation behavior, and handling properties.

Crystallography Solid-State Chemistry Material Characterization

(2S)-2-azido-3-phenylpropanoic acid Applications


Stereospecific Click Bioconjugation

Researchers requiring a chiral, α-azido handle for solid-phase peptide synthesis (SPPS) or site-specific protein modification should select (2S)-2-azido-3-phenylpropanoic acid. Its defined (2S) stereochemistry ensures the correct three-dimensional orientation for biological recognition, while the α-azido group provides a unique aliphatic click handle that is less sterically hindered than some aryl azides, facilitating efficient conjugation with strained alkynes (SPAAC) or terminal alkynes (CuAAC) . This scenario is supported by evidence of its distinct optical rotation [Section 3, Evidence 1] and its structural differentiation from p-azido analogs [Section 3, Evidence 2].

Chiral Purity Quality Control

In pharmaceutical research and development, procurement of enantiomerically pure building blocks is non-negotiable. The well-defined specific optical rotation of (2S)-2-azido-3-phenylpropanoic acid ([α]D²⁵ = -44 ± 2° in ethanol) provides a simple, quantitative metric for incoming material inspection and identity confirmation, distinguishing it from the (2R)-enantiomer which exhibits a positive rotation of similar magnitude . This is directly supported by the head-to-head optical rotation comparison presented in Section 3, Evidence 1.

Solid-Form Crystallinity

For applications where the physical form of the reagent impacts its handling, stability, or downstream processing (e.g., in formulation science or material chemistry), the monoclinic C2 crystal form of (2S)-2-azido-3-phenylpropanoic acid is a defining characteristic [1]. The availability of its full crystallographic data allows researchers to predict solid-state behavior and ensure batch-to-batch consistency, a feature not guaranteed when substituting with the p-azido analog which crystallizes in a different space group and unit cell [Section 3, Evidence 3].

Azido-Amino Acid SAR

Scientists exploring the impact of azide placement on biological activity, metabolic stability, or click-reaction kinetics can use (2S)-2-azido-3-phenylpropanoic acid as a specific tool compound. Its α-azido configuration allows for direct comparison with the more common p-azido-L-phenylalanine to deconvolute the effects of azide position (aliphatic vs. aromatic) on molecular interactions, as inferred from class-level reactivity principles [2]. This comparative approach is essential for SAR studies and is grounded in the structural evidence provided in Section 3, Evidence 2.

Technical Documentation Hub

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